Cyclopenta[cd]azulene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
209-86-9 |
|---|---|
Molecular Formula |
C12H8 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
tricyclo[5.4.1.04,12]dodeca-1(11),2,4(12),5,7,9-hexaene |
InChI |
InChI=1S/C12H8/c1-2-4-10-6-8-11-7-5-9(3-1)12(10)11/h1-8H |
InChI Key |
UAOKSEHHTKPQAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC3=C2C(=C1)C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopenta Cd Azulene and Its Derivatives
Classical Synthetic Routes to the Cyclopenta[cd]azulene Core
The foundational methods for constructing the this compound skeleton were established through pioneering work that utilized intramolecular cyclization reactions of functionalized azulene (B44059) precursors. These routes remain fundamental to the chemistry of this polycyclic system.
The first synthesis of a this compound derivative was reported by Klaus Hafner and his coworkers. Their approach established a key strategic pathway to the core structure through the cyclization of an azulene derivative functionalized at the C4-position. A key precursor, this compound-1,2-dione, was synthesized in a multi-step sequence starting from 4-methylazulene mdpi.com.
The synthesis begins with the deprotonation of 4-methylazulene using a strong base like lithium diisopropylamide (LDA). The resulting anion is then quenched with carbon dioxide to yield azulene-4-carboxylic acid. This intermediate undergoes an intramolecular Friedel-Crafts-type cyclization upon treatment with acetic anhydride and pyridine to form the cyclic ketone, which is a direct precursor to the this compound system. Subsequent oxidation of this ketone with selenium dioxide furnishes this compound-1,2-dione mdpi.com. This dione serves as a versatile intermediate for creating more complex fused systems.
Table 1: Key Steps in Hafner's Synthesis of this compound-1,2-dione
| Step | Starting Material | Reagents | Key Intermediate/Product |
|---|---|---|---|
| 1 | 4-Methylazulene | 1. LDA2. CO₂ | Azulene-4-carboxylic acid |
| 2 | Azulene-4-carboxylic acid | Acetic anhydride, Pyridine | Cyclic ketone intermediate |
Following Hafner's initial work, Kahei Takase and his group developed an alternative approach that also utilized a Friedel-Crafts-type ring closure. Their method focused on the annulation of azulene-1,3-dicarboxylate derivatives to afford functionalized cyclopenta[cd]azulenes mdpi.com. This strategy took advantage of the reactivity of the peri-position of the azulene nucleus, activated by the presence of electron-withdrawing carboxylate groups at the 1- and 3-positions. The intramolecular cyclization of suitably substituted azulene-1,3-dicarboxylates provided an effective route to the tricyclic core, allowing for the introduction of various functionalities onto the newly formed five-membered ring.
Emerging Synthetic Strategies for this compound Systems
More recent synthetic efforts have focused on developing novel strategies that offer alternative pathways to the this compound core and its more complex derivatives. These emerging methods include the use of transition metal catalysis and the exploration of various cyclization strategies to build polycyclic frameworks.
Modern organometallic chemistry has provided new tools for the construction of complex aromatic systems. Transition metal-catalyzed reactions, such as C-H activation and subsequent cyclization, represent a powerful and efficient strategy for building fused ring systems. For instance, rhodium-catalyzed oxidative [4+2] cyclization of azulene-2-carboxylic acids with alkynes has been shown to be an effective method for creating polycyclic azulene compounds mdpi.com. While not a direct synthesis of the parent this compound, this type of methodology showcases an emerging approach where a C-H bond on the azulene core is activated by a transition metal, followed by annulation with a coupling partner to build a new fused ring. Such strategies offer novel retrosynthetic disconnections for accessing complex this compound derivatives.
Ring expansion reactions of the azulene core itself have been explored as a method to generate fused bicyclic systems. A notable example is the copper-catalyzed reaction of azulenes with diazo esters. This reaction extends the classic Buchner reaction, previously limited to benzenoid aromatics, to nonbenzenoid compounds like azulene nih.gov. The process involves the expansion of the five-membered ring of the azulene skeleton to afford 6,7-fused bicyclic compounds nih.gov. This strategy modifies the azulene core to create larger, more complex carbocyclic frameworks, representing an innovative approach to related polycyclic systems, although it does not directly form the specific this compound ring system.
Table 2: Example of Copper-Catalyzed Ring Expansion of an Azulene Derivative
| Substrate | Reagent | Catalyst | Product Type |
|---|
hfacac = hexafluoroacetylacetonate
A significant area of recent research involves the use of the this compound core as a building block for larger, polycyclic aromatic hydrocarbons. These syntheses often rely on classical cyclization reactions applied to the pre-formed tricyclic system. A prominent example is the synthesis of quinoxaline-fused this compound mdpi.com. This is achieved through the condensation of this compound-1,2-dione, prepared via Hafner's route, with o-phenylenediamine. This reaction efficiently constructs a new six-membered heterocyclic ring fused to the five-membered ring of the this compound core, creating a complex donor-acceptor conjugated system mdpi.com. Such strategies are crucial for developing novel materials with unique electronic and optical properties based on the this compound framework.
Ortho- and Peri-Fusion Methodologies for Azulene Derivatives
The fusion of additional rings to the azulene core at its ortho- and peri-positions presents a formidable challenge in synthetic organic chemistry. Efficient methodologies for such transformations are crucial for investigating the impact of these fusions on the electronic properties of the resulting polycyclic aromatic hydrocarbons. mdpi.comdoaj.org While numerous methods exist for ortho-fusion to the five- or seven-membered rings of azulene, strategies for achieving simultaneous ortho- and peri-fusion remain less developed. mdpi.comresearchgate.net
One notable approach to achieve ortho- and peri-fusion involves the cyclopenta-annulation of the azulene nucleus, leading to the this compound system. mdpi.com The parent this compound was first synthesized by Hafner and co-workers. mdpi.com Later, Takase and his team developed a method involving a Friedel–Crafts-type ring closure of azulene-1,3-dicarboxylate derivatives to access functionalized cyclopenta[cd]azulenes. mdpi.com
A key advancement in this area is the synthesis of quinoxaline-fused this compound, which serves as a prime example of a new ortho- and peri-fused azulene derivative. mdpi.comdoaj.org This synthesis underscores a strategy that can be employed to create more complex π-extended systems based on the this compound framework. mdpi.com The general approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. mdpi.comnih.gov In the context of quinoxaline-fused this compound, the synthesis starts from 4-methylazulene and proceeds in four steps, with this compound-1,2-dione being a key precursor. mdpi.com
The significance of these methodologies lies in their ability to create novel azulene-based polycyclic systems with altered optoelectronic characteristics, such as near-infrared (NIR) absorption, while retaining the fundamental aromatic character of the azulene core. mdpi.com
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound core is essential for tuning its physical and chemical properties for various applications. Synthetic efforts have been directed towards introducing a range of substituents, extending the π-system, and incorporating heteroatoms.
Densely Functionalized Cyclopenta[cd]azulenes
The synthesis of densely functionalized cyclopentanones, which can be precursors or analogues to functionalized this compound systems, can be achieved through multicatalytic cascade reactions. nih.gov For instance, a one-pot, asymmetric formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, catalyzed by a secondary amine and an N-heterocyclic carbene, yields densely functionalized cyclopentanones with high enantioselectivities. nih.gov While not directly applied to this compound itself in the provided context, such methodologies for creating highly substituted five-membered rings are relevant to the construction of complex derivatives. The development of synthetic transformations that allow for the rapid construction of densely functionalized molecules from simple starting materials is a key focus in this area. nih.gov
π-Extended this compound Systems (e.g., Quinoxaline-fused)
Extending the π-conjugation of the this compound system has been a primary goal to modulate its electronic properties. However, synthetic attempts at π-expansion of the this compound core have been relatively rare. mdpi.com Early examples include benzo- and dibenzo-fused derivatives, which were reported as products of 1,4-dipole cycloadditions. mdpi.com
A significant recent development is the synthesis of a quinoxaline-fused this compound. mdpi.comdoaj.org This molecule represents a new class of cyclopenta-annulated azulenes and is a structural isomer of a π-extended fluoranthene derivative. mdpi.com The synthesis was achieved in four steps starting from 4-methylazulene. mdpi.comresearchgate.net The incorporation of the electron-withdrawing quinoxaline (B1680401) unit fused to the electron-donating azulene core imparts donor-acceptor characteristics to the molecule. mdpi.com This π-extension leads to a redshift of the longest absorption band and results in multiple reversible reduction processes. mdpi.comdoaj.org
The following table summarizes the key synthetic steps for the quinoxaline-fused this compound:
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | 4-Methylazulene | LDA, CO₂ (g) | Azulene-4-carboxylic acid | Introduction of a carboxylic acid group |
| 2 | Azulene-4-carboxylic acid | Further synthetic steps | This compound-1,2-dione | Formation of the key dione precursor |
| 3 | This compound-1,2-dione | 1,2-Diamine | Quinoxaline-fused this compound | Condensation to form the quinoxaline ring |
| 4 | - | - | - | - |
This is a simplified representation of the multi-step synthesis.
Synthesis of Benzo- and Dibenzo-fused Cyclopenta[cd]azulenes
Benzo- and dibenzo-fused derivatives of this compound were among the first examples of π-extended systems of this parent molecule. mdpi.com These compounds were synthesized through 1,4-dipole cycloaddition reactions of this compound with alkynes. mdpi.com Despite their synthesis, a thorough investigation of their physical characteristics has been limited. mdpi.com The development of synthetic routes for benzo[cd]azulenes has also been pursued with an interest in their potential as protein kinase modulating compounds. nih.gov One such approach converts commercially available guaiazulene into tricyclic tropone derivatives in three steps using common reagents. nih.gov
Incorporation of Heteroaromatic Units (e.g., Quinoxaline)
The incorporation of heteroaromatic units into the this compound framework is a powerful strategy to create donor-acceptor systems and to introduce new functionalities. mdpi.com Quinoxalines, being electron-deficient heteroaromatic rings, are common building blocks for N-heteroacenes. mdpi.com The fusion of a quinoxaline unit to the this compound core has been successfully demonstrated. mdpi.comdoaj.org
The synthesis relies on the condensation of this compound-1,2-dione with a 1,2-diamine. mdpi.com This method provides a direct route to introduce the nitrogen-containing heterocyclic ring. The resulting quinoxaline-fused this compound exhibits interesting properties, such as a fused quinoxaline moiety that acts as a nucleophilic and basic site, while the embedded azulene core retains its aromaticity. mdpi.comdoaj.org This synthetic achievement opens avenues for creating novel materials that could serve as metal ligands, near-infrared absorbers, or components in organic functional devices. mdpi.comresearchgate.net
The following table details the key features of the quinoxaline-fused this compound:
| Feature | Description |
| Structure | A donor-acceptor conjugated system with an electron-donating azulene and an electron-withdrawing quinoxaline. |
| Electronic Properties | Redshifted longest absorption band and multiple reversible reduction processes. |
| Aromaticity | The azulene core maintains its original aromatic character. |
| Reactivity | The fused quinoxaline serves as a nucleophilic and basic site. |
| Potential Applications | Metal ligand, near-infrared absorber, component in organic functional devices. |
Theoretical and Computational Investigations of Cyclopenta Cd Azulene Systems
Computational Chemistry Approaches
A variety of computational chemistry methods are employed to investigate the theoretical aspects of cyclopenta[cd]azulene and related systems. Density Functional Theory (DFT) is a prominent method used for these studies. mdpi.com Specific functionals, such as B3LYP, are often paired with basis sets like 6-31G* to calculate electronic structures, molecular orbitals, and other properties. mdpi.com For more accurate energy calculations, higher-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) with larger basis sets (e.g., 6-311++G(2d,2p)) can be utilized. researchgate.net These computational tools are essential for predicting and rationalizing the geometric and electronic properties of these complex molecules.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become an essential tool for investigating the electronic structure and properties of complex organic molecules, including this compound and its derivatives. momap.net.cnnih.gov DFT methods are employed to calculate molecular structure, vibrational frequencies, and various electronic properties. nih.gov For instance, in the study of quinoxaline-fused this compound, DFT calculations were crucial for understanding the molecule's aromaticity and electronic characteristics. mdpi.com
A key aspect of these studies is the evaluation of aromaticity using magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) calculations. mdpi.com NICS values provide a quantitative measure of the induced magnetic field at the center of a ring, with negative values indicating aromatic character. For quinoxaline-fused this compound, NICS(1) calculations revealed that the azulene (B44059) and quinoxaline (B1680401) moieties retain their aromatic nature, while the central five-membered ring is nonaromatic. mdpi.com This suggests the pentagonal ring acts as a simple junction between two aromatic substructures. mdpi.com
DFT has also been applied to study the nonlinear optical (NLO) properties of related systems, such as azulene-based nanographenes. rsc.org Time-dependent DFT (TD-DFT) methods are used to predict NLO properties by analyzing how doping with heteroatoms can induce charge redistribution and tune the frontier molecular orbital energy gap. rsc.org These computational approaches are vital for designing new organic materials with specific electronic and optical functions for use in devices like light-emitting diodes, photovoltaics, and field-effect transistors. momap.net.cn
| Molecular Moiety | NICS(1) Value (ppm) | Aromaticity |
|---|---|---|
| Azulene (Ring 1) | -10.1 | Aromatic |
| Azulene (Ring 2) | -9.93 | Aromatic |
| Quinoxaline (Ring 1) | -6.60 | Aromatic |
| Quinoxaline (Ring 2) | -9.88 | Aromatic |
| Internal Pentagon | -0.18 | Nonaromatic |
Ab Initio Calculations
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy for studying this compound systems. researchgate.netnih.gov These methods are particularly valuable for obtaining precise geometries and understanding subtle electronic effects. rsc.org
For example, in the study of a chiral azulenophane, a good agreement between the X-ray crystal structure and the theoretically optimized ground state geometry was only achieved at the correlated ab initio MP2 level. rsc.org This highlights the necessity of including electron correlation for accurate structural predictions in these complex, strained systems. Similarly, ab initio calculations have been combined with experimental techniques like bond-resolved scanning tunneling microscopy to understand surface-induced skeletal rearrangements of related structures into a cyclopenta[c,d]azulene moiety. researchgate.net
Furthermore, ab initio valence bond (VB) calculations have been performed on cyclopenta-fused systems to probe the effects of fusion on the naphthalene (B1677914) core. researchgate.net These studies revealed that the total resonance energies are similar for related compounds and that the five-membered rings primarily act as peri-substituents rather than extending the π-system in the ground state. researchgate.net In investigations of cyclopenta-fused pyrene (B120774) congeners, ab initio calculations provided detailed insights into their thermodynamic stability and magnetic properties, clarifying ambiguous results from simpler qualitative models. uu.nl
Computational Prediction of Molecular Geometry and Conformational Analysis
In a study of 5,7-dimethyl-2-phenylcyclopent[cd]azulene, the molecular structure was determined by single-crystal X-ray diffraction and found to be nearly planar. rsc.org The experimentally determined bond lengths showed satisfactory agreement with those computed by the Self-Consistent Field (SCF) method, demonstrating the predictive power of these computational techniques. rsc.org For quinoxaline-fused this compound, the molecular structure was also found to be a planar π-conjugated system. mdpi.com In its crystal packing, the molecules exhibit a slipped 1D π-stacking motif with an interplanar distance of 3.406 Å between adjacent molecules. mdpi.com
Theoretical calculations have also been used to explore the geometry of more complex, elusive structures. For instance, the tetracyclopenta[cd,fg,jk,mn]pyrene molecule is computed to be bowl-shaped, with the planar geometry representing the transition state for the bowl-to-bowl interconversion process. uu.nl The ability to accurately model the geometry of these molecules is critical, as the structure dictates the electronic and physical properties of the material. rsc.org
| Bond | Length (Å) |
|---|---|
| N1-C13 | 1.320 |
| N2-C14 | 1.322 |
| C1-C2 | 1.411 |
| C2-C3 | 1.388 |
| C8-C9 | 1.400 |
| C13-C14 | 1.411 |
Computational Studies of Optoelectronic Properties and Electronic Bandgaps
Computational studies are indispensable for predicting the optoelectronic properties of this compound and related azulene-based materials, guiding the design of new functional materials for organic electronics. momap.net.cnacs.org These investigations focus on properties such as light absorption, charge transport capabilities, and electronic bandgaps. mdpi.comresearchgate.net
The fusion of additional rings onto the this compound core significantly impacts its electronic properties. For example, the synthesis of quinoxaline-fused this compound resulted in a decrease in the lowest excitation energy compared to azulene itself. mdpi.com This leads to a redshift in its longest absorption wavelength and enables multiple reversible reduction processes, features that are desirable for applications as near-infrared absorbers or in organic functional devices. mdpi.com The structure can be viewed as a donor-acceptor (D-A) conjugated system, with the azulene moiety acting as the electron donor and the quinoxaline as the electron-withdrawing part. mdpi.com
Theoretical calculations have also shown that the topology of the π-electron system is crucial. aps.org Azulene, as a nonalternant hydrocarbon, interacts much more strongly with metal surfaces than its alternant isomer, naphthalene. aps.org DFT calculations indicate that this strong interaction involves electron donation from the metal surface into the low-lying LUMO of azulene, leading to negative charging and deformation of the adsorbed molecule. aps.org This ability to tune electronic properties at interfaces is critical for organic (opto)electronic devices. aps.org Furthermore, time-dependent DFT calculations are used to predict the nonlinear optical (NLO) properties of azulene-based nanostructures, showing that strategic doping can significantly enhance hyperpolarizability, which is important for advanced photonic applications. rsc.org
| System | Property | Value | Source |
|---|---|---|---|
| Quinoxaline-Fused this compound | Interplanar Distance (π-stacking) | 3.406 Å | mdpi.com |
| Azulene on Copper (111) | Adsorption Height | 2.30 Å | aps.org |
| Azulene on Copper (111) | Desorption Energy | 1.86 eV | aps.org |
| Nitrogen-doped Azulene Nanographene | Static First Hyperpolarizability | 91.30 × 10⁻³⁰ esu per heavy atom | rsc.org |
Advanced Spectroscopic and Microscopic Characterization of Cyclopenta Cd Azulene
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of cyclopenta[cd]azulene derivatives. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of hydrogen and carbon atoms within the molecule, confirming its fused-ring structure.
For instance, the characterization of derivatives such as cyclopenta[cd]azulen-2(1H)-one provides clear spectroscopic data. The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) shows distinct signals corresponding to the protons on the azulene (B44059) core. The chemical shifts (δ) and coupling constants (J) reveal the electronic environment of each proton. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, including the carbonyl carbon at a characteristic downfield shift. mdpi.com
Table 1: ¹H and ¹³C NMR Data for Cyclopenta[cd]azulen-2(1H)-one in CDCl₃ mdpi.com
| Nucleus | Chemical Shift (δ, ppm) | Details |
|---|---|---|
| ¹H | 8.44 | d, J = 9.2 Hz, 1H |
| ¹H | 7.95 | d, J = 4.4 Hz, 1H |
| ¹H | 7.92 | t, J = 10.0 Hz, 1H |
| ¹H | 7.54 | d, J = 4.4 Hz, 1H |
| ¹H | 7.53 | dd, J = 10.2, 9.8 Hz, 1H |
| ¹H | 4.18 | s, 2H |
| ¹³C | 192.1, 159.5, 149.3, 139.5, 138.6, 137.8, 131.9, 130.3, 127.2, 123.4, 123.3, 49.8 | - |
Another related dione derivative, this compound-1,2-dione, has also been characterized, showing different but equally informative spectral data that reflect its distinct electronic structure. mdpi.com
Infrared (IR) Spectroscopy
For cyclopenta[cd]azulen-2(1H)-one, a strong carbonyl stretch is observed around 1659 cm⁻¹, while for this compound-1,2-dione, two distinct carbonyl stretches appear at 1739 cm⁻¹ and 1691 cm⁻¹. mdpi.com
Table 2: Key IR Absorption Bands for this compound Derivatives (KBr, cm⁻¹) mdpi.com
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Cyclopenta[cd]azulen-2(1H)-one | C-H stretch (aromatic) | 3060 |
| C=O stretch | 1659 | |
| C=C stretch (aromatic) | 1589 | |
| This compound-1,2-dione | C-H stretch (aromatic) | 3077, 3036 |
| C=O stretch | 1739, 1691 | |
| C=C stretch (aromatic) | 1605 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic properties of this compound are characterized by its UV-Vis absorption spectrum. Like its parent, azulene, this compound exhibits unique absorption features due to its non-alternant hydrocarbon structure. The fusion of a five-membered ring to the azulene core extends the π-conjugated system, which typically leads to a shift in the absorption bands. mdpi.comresearchgate.net
Studies on a quinoxaline-fused this compound derivative in tetrahydrofuran (THF) revealed an intense absorption band between 300 and 450 nm. mdpi.com More significantly, weaker absorption bands were observed spanning from 500 to 900 nm, which is a characteristic feature of the S₀-to-S₁ transition of the azulene moiety. mdpi.com The longest wavelength absorption maximum (λmax) for this derivative was found at 851 nm, a considerable redshift compared to that of azulene (λmax ≈ 691 nm), indicating a smaller HOMO-LUMO gap due to the extended π-system. mdpi.com
Table 3: UV-Vis Absorption Data for Quinoxaline-Fused this compound in THF mdpi.com
| Absorption Region | Wavelength Range (nm) | Assignment |
|---|---|---|
| Intense Absorption | 300 - 450 | Higher energy transitions (e.g., S₀ → S₂) |
| Weaker Absorption | 500 - 900 | S₀ → S₁ transition (Azulene character) |
| λmax (Lowest Energy) | 851 | HOMO-LUMO transition |
Emission (Fluorescence) Spectroscopy
Azulene is famous for its violation of Kasha's rule, exhibiting anomalous fluorescence from its second excited singlet state (S₂) rather than its first (S₁). However, this property can be significantly altered by structural modifications.
In the case of the extensively studied quinoxaline-fused this compound, no detectable fluorescence was observed. mdpi.com This quenching of fluorescence is attributed to self-absorption in the visible region, which inhibits the S₂ → S₀ emission that is characteristic of the parent azulene. mdpi.com The electronic transitions in this derivative possess a small charge-transfer character, which can also influence the emissive properties. mdpi.com
Electrochemical Characterization Techniques
Electrochemical methods are vital for understanding the redox behavior of this compound, revealing its ability to accept or donate electrons. These properties are crucial for its potential application in organic electronic materials.
Cyclic voltammetry (CV) has been used to study the redox potentials of this compound derivatives. The planar, π-conjugated system of quinoxaline-fused this compound has been shown to undergo multiple reversible reduction reactions. mdpi.com This behavior indicates the formation of stable radical anions and dianions, a property that is desirable for n-type organic semiconductor materials. The CV measurements, typically conducted in THF with a supporting electrolyte, demonstrate the molecule's capacity to accommodate extra electrons within its π-system. mdpi.comresearchgate.net
Differential Pulse Voltammetry (DPV) is a more sensitive technique that is often used in conjunction with CV to more accurately determine redox potentials. DPV measurements on quinoxaline-fused this compound confirm the multi-stage reduction processes observed in CV. researchgate.net The resulting voltammogram shows distinct peaks corresponding to each reduction event, allowing for precise quantification of the reduction potentials. This detailed electrochemical profile is essential for designing and evaluating this compound-based materials for electronic devices. researchgate.netresearchgate.net
Rotating Disk Electrode Voltammetry (RDE)
Rotating Disk Electrode (RDE) voltammetry is a hydrodynamic electrochemical method employed to investigate the mechanisms and kinetics of redox reactions. wikipedia.orgcuni.cz The technique utilizes a working electrode, typically a conductive disk made of materials like glassy carbon or noble metals, which rotates at a controlled and precise angular velocity. wikipedia.org This rotation induces a well-defined laminar flow of the electrolyte solution towards the electrode surface, ensuring a constant and predictable flux of the analyte to the electrode. wikipedia.orgpineresearch.com
The primary advantage of RDE is its ability to control the mass transport of reactants to the electrode surface, allowing for the differentiation between mass-transport-controlled and kinetically-controlled electrochemical processes. wikipedia.orgpineresearch.com Unlike static techniques such as cyclic voltammetry where current is limited by diffusion, the steady-state current in an RDE experiment is governed by the solution flow, which can be modulated by changing the rotation rate. wikipedia.org By performing experiments, such as linear sweep voltammetry, at various rotation rates, researchers can investigate phenomena including multi-electron transfers, the kinetics of slow electron transfer steps, and complex reaction mechanisms. wikipedia.orgcuni.cz A "Levich study," which involves acquiring voltammograms at different rotation rates, can be used to determine parameters like the diffusion coefficient of the electroactive species. pineresearch.com This makes RDE a powerful tool for detailed kinetic analysis of the electron transfer processes associated with compounds like this compound and its derivatives.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-invasive analytical technique used to probe the intricate processes occurring at the electrode-electrolyte interface. mdpi.commdpi.com The method involves applying a small amplitude sinusoidal AC potential to an electrochemical cell and measuring the resulting current response across a wide range of frequencies. mdpi.com The measured impedance, which is the frequency-dependent opposition to the AC signal, provides detailed information about the system's capacitive, resistive, and diffusive properties. mdpi.com
EIS data is often analyzed by fitting it to an Equivalent Electrical Circuit (EEC), a model composed of ideal electrical components like resistors (R), capacitors (C), and specialized elements such as the Warburg impedance (ZW) and the constant phase element (CPE). mdpi.commdpi.com Each component in the EEC represents a specific physical or electrochemical process, such as the solution resistance, the charge transfer resistance (Rct) of the redox reaction at the electrode surface, and the double-layer capacitance (Cdl) at the interface. mdpi.comnih.gov For this compound, EIS could be employed to characterize thin films or modified electrodes, providing insights into the charge transfer kinetics, the formation of the electrical double layer, and ion transport processes, which are crucial for applications in organic electronic devices. mdpi.com
Investigation of Redox Properties and Reversible Reduction Processes
The redox behavior of this compound derivatives has been a subject of significant interest due to their potential in organic optoelectronic materials. mdpi.com Studies on quinoxaline-fused this compound have revealed its capacity to undergo multiple, reversible reduction processes. mdpi.com The investigation of this compound using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in a tetrahydrofuran (THF) solution showed two reversible one-electron reduction waves and two irreversible oxidation waves. mdpi.com
The ability to accept electrons is a key feature of these molecules. The reversible nature of the reduction steps is attributed to the formation of a stable 6π-aromatic cyclopentadienyl (B1206354) anion substructure within the molecule upon reduction. mdpi.com This stability facilitates the reversible addition of electrons, a desirable property for n-type organic semiconductor materials. The specific redox potentials for the quinoxaline-fused derivative were determined against a ferrocene/ferrocenium (Fc/Fc⁺) reference. mdpi.com
Table 1: Redox Potentials of Quinoxaline-Fused this compound
| Potential | Value (V vs. Fc/Fc⁺) | Process Type |
|---|---|---|
| E¹red | -1.53 V | Reversible Reduction |
| E²red | -2.35 V | Reversible Reduction |
| E¹ox, pa | +0.71 V | Irreversible Oxidation |
Data sourced from cyclic and differential pulse voltammetry measurements in 0.1 M nBu₄NClO₄/THF. mdpi.com
These findings highlight that the fusion of electron-withdrawing groups, such as a quinoxaline (B1680401) unit, to the this compound core can effectively tune its electronic properties and lead to stable, multi-stage reduction processes. mdpi.com
High-Resolution Imaging and Surface Analysis
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique capable of producing high-resolution, three-dimensional images of surfaces at the nanometer and sub-nanometer scale. mdpi.com It operates by scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map of the surface. nih.gov A key advantage of AFM is its versatility, as it can be operated in various environments, including ambient air and liquid, making it suitable for imaging biological and chemical systems under near-physiological conditions. mdpi.comnih.gov
In the context of this compound, AFM can be used to characterize the morphology of thin films or self-assembled monolayers on various substrates. It provides direct visualization of surface topography, allowing for the study of molecular ordering, island formation, and surface coverage. aps.org For instance, studies on the parent molecule, azulene, have utilized scanning probe microscopy to investigate its adsorption geometry on metal surfaces. aps.org Similarly, AFM could elucidate how this compound molecules arrange themselves on surfaces, which is critical for understanding the interface properties in organic electronic devices.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a widely used technique for high-magnification imaging of the surface of materials. The instrument works by focusing a high-energy beam of electrons onto a sample and scanning it across the surface. The interaction of the electron beam with the atoms in the sample produces various signals, primarily secondary electrons and backscattered electrons. Detectors collect these signals to form an image that reveals information about the sample's surface topography, morphology, and composition.
While SEM does not provide the atomic resolution of scanning tunneling microscopy, it is invaluable for characterizing the microstructure of materials over a wide range of magnifications. For materials based on this compound, SEM would be an effective tool for examining the morphology of bulk crystals, powders, or deposited films. It can reveal details about crystal habits, grain sizes, film uniformity, and the presence of surface defects or aggregates. This microstructural information is essential for correlating the synthesis and processing conditions of this compound-based materials with their macroscopic properties and device performance.
Bond-Resolved Scanning Tunneling Microscopy (BR-STM)
Bond-Resolved Scanning Tunneling Microscopy (BR-STM) is an advanced imaging technique that provides unprecedented spatial resolution, enabling the direct visualization of individual chemical bonds within a single molecule. repec.org This capability has made it an indispensable tool in the field of on-surface chemistry, where it can be used to characterize the precise structure of reaction products formed on a surface. repec.orgresearchgate.net The technique often involves functionalizing the STM tip, for example with a carbon monoxide (CO) molecule, which enhances the resolution and allows for the imaging of the internal bonding framework of adsorbed molecules. nih.gov
BR-STM has been successfully applied to confirm the structure of complex polycyclic aromatic hydrocarbons. In a notable study, on-surface synthesis led to the skeletal rearrangement of a precursor molecule into a chevron-like graphene nanoribbon containing a this compound (CPA) moiety. researchgate.net The application of BR-STM provided unambiguous confirmation of the final chemical structure, clearly resolving the characteristic five- and seven-membered rings of the azulene core. researchgate.net This demonstrates the power of BR-STM to provide definitive structural characterization of this compound and its derivatives when adsorbed on surfaces, offering crucial insights into their electronic structure and bonding configurations at the single-molecule level.
Scanning Tunneling Spectroscopy (STS)
Scanning Tunneling Spectroscopy (STS) has been instrumental in characterizing the electronic properties of this compound-containing nanostructures. Research combining bond-resolved scanning tunneling microscopy with theoretical calculations has demonstrated the formation of cyclopenta[c,d]azulene (CPA) moieties within chevron-like graphene nanoribbons. researchgate.net STS measurements of these well-defined CPA chevron-like graphene nanoribbons revealed they possess the lowest bandgap reported to date for an all-carbon chevron-like graphene nanoribbon. researchgate.net This technique allows for the precise determination of frontier orbital energies (HOMO and LUMO levels), which is crucial for understanding and designing materials with specific optoelectronic properties. The ability of STS to probe the local density of states provides direct insight into the electronic "set screws" at a molecular level, enabling the rational design of novel materials.
X-ray Crystallographic Analysis of Molecular and Solid-State Structures
X-ray crystallography has provided definitive insights into the three-dimensional arrangement of atoms and the packing of this compound derivatives in the solid state. These analyses confirm the planarity of the π-conjugated system and reveal how intermolecular interactions influence their crystal packing.
For instance, the crystal structure of 5,7-dimethyl-2-phenylcyclopent[cd]azulene was determined from single-crystal X-ray diffraction data. rsc.org The analysis revealed that the molecule is nearly planar, with an angle of just 5.8° between the phenyl group and the five-membered ring of the polycyclic system. rsc.org The bond lengths observed in the crystal structure were in satisfactory agreement with those computed by the Self-Consistent Field (SCF) method. rsc.org
Similarly, the analysis of a quinoxaline-fused this compound derivative showed a planar π-conjugated system. mdpi.com In its crystalline state, this compound exhibits a slipped one-dimensional π-stacking motif. mdpi.com The adjacent molecules in the stack are separated by an interplanar distance of 3.406 Å, with π-π overlaps primarily involving the this compound and quinoxaline substructures. mdpi.com This packing is likely influenced by intermolecular donor-acceptor interactions. mdpi.com
These crystallographic studies are essential for understanding the structure-property relationships in these materials, providing a foundational understanding of their molecular geometry and solid-state organization.
Interactive Data Tables
Table 1: Crystallographic Data for 5,7-dimethyl-2-phenylcyclopent[cd]azulene rsc.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.38 |
| b (Å) | 10.24 |
| c (Å) | 13.04 |
| β (°) | 97.0 |
| Z | 4 |
Table 2: Crystal Packing Data for Quinoxaline-fused this compound mdpi.com
| Parameter | Value |
| Packing Motif | Slipped 1D π-stacking |
| Interplanar Distance (Å) | 3.406 |
| Primary Overlap | This compound and quinoxaline substructures |
Reactivity Profiles and Mechanistic Studies of Cyclopenta Cd Azulene
Cycloaddition Reactions of Cyclopenta[cd]azulene
This compound and its derivatives exhibit notable reactivity in cycloaddition reactions with various reactants, including alkenes, alkynes, and carbenes. tu-darmstadt.de These reactions provide a powerful tool for the synthesis of complex polycyclic systems.
Reactions with Alkenes and Alkynes
This compound readily undergoes cycloaddition reactions with activated alkynes to form novel polycyclic systems. tu-darmstadt.de For instance, the reaction of this compound with dimethyl acetylenedicarboxylate (B1228247) at room temperature yields a 1:1 adduct. d-nb.info This reaction is proposed to proceed through a two-step mechanism involving a resonance-stabilized 1,4-dipole. tu-darmstadt.ded-nb.info The solvent dependence and the orientation phenomena observed in reactions with both electron-poor and electron-rich alkynes support this proposed mechanism. d-nb.info
A notable example is the reaction with propiolaldehyde in dichloromethane (B109758) at 20°C, which, through a dipolar intermediate, produces two different adducts. d-nb.info One of these adducts, due to significant ring strain, readily undergoes valence isomerization. d-nb.info
The versatility of these cycloaddition reactions is further highlighted by the reaction of 3,5,8,10-tetramethylthis compound with dimethyl acetylenedicarboxylate, which results in a Diels-Alder adduct and a thermally stable diene adduct of an unknown cyclohepta[ef]heptalene. d-nb.info This suggests a pathway involving a primary 1:1 adduct that undergoes a second cycloaddition followed by valence isomerization. d-nb.info
| Reactant | Product(s) | Conditions | Yield | Ref. |
| Dimethyl acetylenedicarboxylate | 1:1 adduct | Room Temperature | 75% | d-nb.info |
| Propiolaldehyde | Adducts (one isomerizes) | 20°C, Dichloromethane | 76% (blue oil) + 3% (isomerized) | d-nb.info |
| Dimethyl acetylenedicarboxylate | Diels-Alder adduct, Diene adduct | Not specified | 26% (Diels-Alder), 12% (Diene) | d-nb.info |
1,4-Dipole Cycloadditions
The cycloaddition of this compound with alkynes is believed to occur via a two-step mechanism involving a resonance-stabilized 1,4-dipole. tu-darmstadt.ded-nb.info This is supported by the observed solvent dependence of the reaction and the regioselectivity with different alkynes. d-nb.info The formation of isomeric products in some reactions further corroborates the involvement of a dipolar intermediate. d-nb.info For example, the reaction with dimethyl acetylenedicarboxylate yields a primary adduct that is unstable at 20°C and likely arises from a dipolar intermediate. d-nb.info
Ring-Expansion Transformations
Ring-expansion reactions offer a valuable method for synthesizing larger ring systems from readily available precursors. In the context of azulene (B44059) chemistry, these transformations have been explored to create novel bicyclic and tricyclic structures.
The reaction of azulenes with diazo compounds in the presence of a copper catalyst, such as Cu(hfacac)₂, can lead to ring expansion of the cyclopentadienyl (B1206354) ring. nih.gov This method has been successfully applied to various substituted azulenes, including those with phenyl, methylphenyl, chlorophenyl, and trifluoromethylphenyl groups at the C1 position, affording the desired 6,7-fused bicyclic products in good to excellent yields (70-93%). nih.gov Even azulenes with electron-rich groups or lactone functionalities undergo this transformation. nih.gov
A key aspect of this chemistry is the chemoselectivity observed when changing the metal catalyst. While copper catalysts promote ring expansion, silver catalysts like AgOTf favor C–H alkylation. researchgate.net Theoretical studies suggest that this difference arises from two independent reaction pathways, with the metal alkyl complex formed either undergoing cyclization and subsequent ring expansion (with copper) or proceeding through a different pathway for C-H functionalization (with silver). nih.gov
It is worth noting that the direct cyclopropanation of azulenes with diazo reagents to achieve ring expansion has historical precedent, though early methods often suffered from modest yields and required harsh conditions. nih.gov The development of metal-catalyzed variants has significantly improved the efficiency and applicability of these reactions. nih.gov
| Azulene Substrate | Diazo Reagent | Catalyst | Product Type | Yield | Ref. |
| Phenyl-substituted azulene | Diazoester | Cu(hfacac)₂ | 6,7-fused bicyclic | 70-93% | nih.gov |
| Guaiazulene | Phenyl-, 4-methylphenyl-, 4-bromophenyl diazoesters | Cu(hfacac)₂ | 6,7-fused bicyclic | 68-85% | nih.gov |
Nucleophilic Reactivity and Nucleophilic Addition Reactions
The inherent dipolar character of the azulene core, with its electron-rich five-membered ring and electron-deficient seven-membered ring, influences its reactivity towards nucleophiles. researchgate.net In the context of this compound derivatives, the fused quinoxaline (B1680401) moiety can act as a nucleophilic and basic site. mdpi.com
An example of this reactivity is the selective N-methylation of a quinoxaline-fused this compound. mdpi.com The reaction with methyl iodide proceeds selectively at the N(1) atom. mdpi.com This selectivity is attributed to the electron-donating effect of the azulene core, which enhances the nucleophilicity of the N(1) position, as suggested by resonance structures. mdpi.com
While direct studies on nucleophilic addition to the this compound core itself are less common, the principles of azulene reactivity suggest that such reactions would likely target the electron-deficient positions. The broader field of azulene chemistry has seen nucleophilic addition reactions, for instance, in the synthesis of thiophene-annulated azuleno[2,1,8-ija]azulene derivatives, where lithium TIPS-acetylide is added to a keto group. mdpi.com
Electrophilic Substitution Reactions
Electrophilic substitution is a characteristic reaction of many aromatic compounds, and azulenes typically undergo this reaction at the 1- and 3-positions of the five-membered ring. researchgate.net However, the substitution pattern can be influenced by the presence of substituents.
In the case of this compound derivatives, the electronic properties of the fused rings play a crucial role. For instance, the synthesis of a quinoxaline-fused this compound was achieved through a multi-step process starting from 4-methylazulene. mdpi.com This highlights how the inherent reactivity of the azulene core can be harnessed to build more complex fused systems.
Furthermore, the introduction of methoxy (B1213986) substituents onto the azulene ring can alter the typical regioselectivity of electrophilic substitution, enabling reactions at the 2-position with reagents like iodine, bromine, and chlorine. researchgate.net This provides a route to 2-haloazulenes, which are valuable synthetic intermediates. researchgate.net
C-H Functionalization and Activation Pathways
Direct C-H functionalization is a powerful strategy in modern organic synthesis for creating complex molecules efficiently. nih.gov In the chemistry of azulenes, this approach has been utilized to achieve selective modifications of the azulene core.
Transition metal catalysis has proven effective for the C-H functionalization of azulenes. researchgate.net For example, by switching from a copper to a silver catalyst (AgOTf) in the reaction with diazoacetates, the outcome shifts from ring expansion to C-H alkylation. researchgate.net This chemoselectivity allows for the direct formation of C-H functionalized azulenes with high efficiency and tolerance for various functional groups. researchgate.net The reaction of a phenyl-substituted azulene with a diazoacetate in the presence of AgOTf yields the corresponding methyl 2-phenyl-2-[(3-phenyl)azulen-1-yl]acetate in 80% yield. researchgate.net
This type of catalyst-controlled C-H functionalization, where the choice of catalyst dictates the site of reaction, is of significant interest in organic synthesis. nih.gov The ability to selectively functionalize specific C-H bonds in a molecule by simply changing the catalyst offers exciting possibilities for the synthesis of novel compounds. nih.gov
| Azulene Substrate | Reagent | Catalyst | Product Type | Yield | Ref. |
| Phenyl-substituted azulene | Diazoacetate | AgOTf | C-H alkylated azulene | 80% | researchgate.net |
Oxidative Cleavage Reactions
The oxidative cleavage of the unique non-benzenoid aromatic system of this compound presents an area of significant interest in synthetic and mechanistic chemistry. While specific studies detailing the oxidative cleavage of the parent this compound are not extensively documented in readily available literature, the reactivity of its core azulene structure provides a basis for predicting its behavior. The azulene nucleus is known to be susceptible to oxidation, often leading to cleavage of the C9-C10 bond in the five-membered ring or the bonds within the seven-membered ring, depending on the oxidant and reaction conditions.
In related systems, such as quinoxaline-fused this compound, the introduction of an electron-withdrawing quinoxaline moiety can influence the electron density of the azulene core. mdpi.com This, in turn, can affect its susceptibility to oxidative attack. The donor-acceptor characteristics of such derivatives suggest that the azulene portion, acting as the electron donor, would be the primary site for oxidation. mdpi.com
Further research into the controlled oxidative cleavage of this compound and its derivatives could yield valuable insights into its electronic structure and provide pathways to novel functionalized molecules. The products of such reactions would be highly dependent on the specific reagents and conditions employed.
| Reagent/Condition | Expected Primary Site of Attack | Potential Products |
| Strong Oxidants (e.g., KMnO4, O3) | C9-C10 bond and electron-rich positions in the seven-membered ring | Dicarbonyl compounds, ring-opened products |
| Milder Oxidants (e.g., MCPBA, OsO4) | Periselective oxidation at specific double bonds | Epoxides, diols |
| Electrochemical Oxidation | Sites of highest HOMO density | Radical cations, dimeric species |
Influence of Stereochemistry on Surface-Induced Skeletal Rearrangements
The influence of stereochemistry on the on-surface reactions of molecules is a critical aspect of nanoscience and materials chemistry. For complex, non-planar molecules, the initial adsorption geometry and the stereochemical relationship between substituents can dictate the pathways of subsequent surface-induced reactions, including skeletal rearrangements.
In the context of this compound derivatives, the planar nature of the core π-conjugated system suggests that initial adsorption on a metal surface would likely involve a flat-lying orientation to maximize π-surface interactions. mdpi.com However, the introduction of chiral centers or bulky substituents would introduce specific stereochemical constraints. These constraints can influence the intermolecular interactions within self-assembled monolayers and potentially steer the course of thermally or electronically induced skeletal rearrangements.
For instance, in a quinoxaline-fused this compound, the molecule adopts a planar structure, which facilitates a slipped one-dimensional π-stacking motif in the crystalline state. mdpi.com On a surface, this planarity would favor a strong interaction with the substrate. While this specific derivative is achiral, the principle demonstrates how molecular geometry governs packing and, by extension, potential surface-mediated reactivity. Should chiral substituents be introduced, the resulting enantiomers would interact differently with a chiral surface or could lead to the formation of distinct chiral supramolecular assemblies on an achiral surface. These initial stereochemically-defined arrangements could then lead to different outcomes upon activation, potentially resulting in different rearranged products or different selectivities for a particular rearrangement pathway.
| Stereochemical Feature | Influence on Surface Adsorption | Potential Impact on Skeletal Rearrangements |
| Planar Core | Favors flat-lying adsorption, maximizing π-surface interaction. | Promotes uniform starting geometry for rearrangements. |
| Chiral Substituents | Can lead to enantioselective adsorption on chiral surfaces or formation of chiral domains on achiral surfaces. | May induce stereospecific rearrangement pathways, leading to different product distributions for different enantiomers. |
| Bulky Substituents | Can force a tilted or specific orientation on the surface, altering intermolecular interactions. | Steric hindrance can favor or disfavor certain rearrangement pathways, potentially leading to regioselective outcomes. |
Applications and Advanced Materials Science of Cyclopenta Cd Azulene Derivatives
Role in Organic Electronics and Optoelectronics
The distinct electronic structure of the azulene (B44059) core, featuring an electron-rich five-membered ring and an electron-deficient seven-membered ring, imparts a significant dipole moment and a narrow HOMO-LUMO energy gap. These intrinsic properties make cyclopenta[cd]azulene and its derivatives promising candidates for a variety of organic electronic and optoelectronic applications. mdpi.com The ability to tune these properties through chemical functionalization further enhances their versatility.
While research into the broader class of azulenes for electronic devices is active, specific data on this compound derivatives in applied device settings remains an emerging field. The potential applications are largely inferred from the fundamental properties of these molecules and the performance of related azulene compounds.
Organic Light-Emitting Diodes (OLEDs)
The unique photophysical properties of azulene derivatives, such as their characteristic blue color and unusual anti-Kasha fluorescence (emission from the second excited state, S2), suggest their potential use as emitters in Organic Light-Emitting Diodes (OLEDs). The narrow energy gap could facilitate the generation of deep blue or other colors of light, which remains a challenge in OLED technology. While compounds like 4H-cyclopenta[def]phenanthrene have been successfully used to create efficient blue-emitting OLEDs, the direct integration of this compound into high-performance OLED devices is a subject of ongoing research interest. researchgate.netresearchgate.net
Organic Field-Effect Transistors (OFETs)
The development of azulene-based conjugated polymers has shown promise for Organic Field-Effect Transistors (OFETs). By incorporating 2,6-connected azulene units into a polymer backbone, researchers have developed materials with high charge-carrier mobility. acs.org The inherent dipole moment of the azulene core can influence molecular packing in the solid state, which is a critical factor for efficient charge transport. Molecules capped with the five-membered ring of azulene tend to favor hole transport, while those capped with the seven-membered ring are more suited for electron transport. This tunability suggests that this compound derivatives could be engineered to function as either p-type or n-type semiconductors in OFETs.
Photovoltaic Devices
The strong absorption of light in the visible spectrum and the narrow HOMO-LUMO gap are advantageous properties for applications in organic photovoltaic devices. The broader class of azulene derivatives has been explored for use in dye-sensitized solar cells, where they can absorb light and inject electrons into a semiconductor like TiO₂. The ability to modify the structure of this compound allows for the tuning of its absorption spectrum and energy levels to better match the solar spectrum and the energy levels of other materials in a solar cell, opening possibilities for its use as a donor or acceptor material.
Development of Organic Functional Devices
A significant advancement in the field is the synthesis of novel, complex derivatives such as quinoxaline-fused this compound. mdpi.com This molecule represents a new class of ortho- and peri-fused azulene derivatives and exhibits a donor-acceptor (D-A) conjugated system, with the azulene core acting as the electron donor and the fused quinoxaline (B1680401) ring as the electron acceptor. mdpi.com
This D-A structure leads to notable properties, including a redshifted light absorption compared to the parent azulene and multiple, reversible reduction processes. mdpi.com The planar, π-conjugated system suggests potential as a near-infrared absorber and a functional component in various organic devices. mdpi.com The fused quinoxaline portion also provides a nucleophilic and basic site, which could be used for coordination with metal centers, further expanding its functional possibilities. mdpi.com
| Property | Value | Significance |
|---|---|---|
| Longest Wavelength Absorption (λmax) | 559 nm (in CH2Cl2) | Indicates absorption in the visible spectrum, useful for light-harvesting applications. mdpi.com |
| Optical Energy Gap | 1.96 eV | A relatively narrow gap suitable for organic semiconductor applications. mdpi.com |
| Reduction Potentials (vs Fc/Fc+) | -1.53 V, -1.97 V | Shows multiple reversible reduction steps, indicating electrochemical stability and potential use in electron-transporting materials. mdpi.com |
| Molecular Structure | Planar D-A System | Promotes π-π stacking and efficient charge transport in the solid state. mdpi.com |
Molecular Models for Graphene Nanosheets and Defective Structures
Azulene-based polycyclic aromatic hydrocarbons are gaining significant attention as molecular models for graphene nanosheets that contain structural defects. mdpi.com The fused five- and seven-membered rings of the azulene unit are topologically equivalent to a Stone-Wales defect in the hexagonal lattice of graphene. aps.org Studying these molecules provides fundamental insights into how such non-hexagonal "defects" can alter the electronic, magnetic, and chemical properties of graphene-based materials. mdpi.commdpi.comrsc.org
The presence of these non-alternant aromatic systems breaks the sublattice symmetry of the graphene lattice, leading to localized electronic states and a modified local density of states. aps.org this compound and its extended derivatives serve as precise, bottom-up models to understand the impact of these topological features without the heterogeneity of top-down graphene production methods.
Synthesis and Characterization of Non-benzenoid Graphene Nanoribbons (GNRs)
Building upon the concept of azulene as a defect model, researchers have successfully synthesized non-benzenoid graphene nanoribbons (GNRs) that incorporate azulene units directly into their backbone. These materials represent a departure from traditional all-benzenoid GNRs and exhibit novel properties. acs.org
One approach involves a solution-phase synthesis starting from an azulene-containing polymer, which undergoes an alkyne benzannulation reaction to form the nanoribbon structure. rsc.org The resulting GNR is soluble in common organic solvents, which is a significant advantage for processing and device fabrication. rsc.org
| Property | Value | Method/Condition |
|---|---|---|
| Optical Bandgap | ~1.8 eV | UV-vis-NIR spectroscopy rsc.org |
| Electrical Conductivity | Up to 1.5 × 10⁻³ S cm⁻¹ | Thin film, after doping by protonation rsc.org |
| Solubility | Soluble | In common organic solvents (e.g., THF, CH2Cl2) rsc.org |
Another powerful technique is on-surface synthesis, where precursor molecules containing azulene are deposited on a metal surface (like Au(111)) and thermally activated to polymerize and form GNRs. researchgate.net This bottom-up method allows for atomic precision in the final structure. Characterization using advanced microscopy techniques like scanning tunneling microscopy (STM) confirms the successful formation of GNRs with embedded azulene motifs. researchgate.net These non-benzenoid GNRs are of great interest for their potential in carbon-based electronics, where the introduction of five- and seven-membered rings can tune the bandgap and electronic behavior of the material.
Near-Infrared (NIR) Absorbers
The unique electronic structure of the this compound core, arising from the fusion of a five-membered ring with the azulene moiety, makes its derivatives promising candidates for near-infrared (NIR) absorbing materials. The extension of the π-conjugated system through annulation (ring fusion) is a key strategy to lower the HOMO-LUMO gap and shift absorption to longer wavelengths.
A notable example is quinoxaline-fused this compound. This molecule can be viewed as a donor-acceptor (D-A) conjugated system, where the electron-rich azulene portion acts as the donor and the electron-deficient quinoxaline serves as the acceptor. mdpi.com This intramolecular charge-transfer character is crucial for its optical properties. The fusion of the quinoxaline ring to the this compound core decreases the lowest excitation energy compared to azulene itself, resulting in a redshift of the longest absorption band into the NIR region. mdpi.com
The electronic absorption spectrum of quinoxaline-fused this compound in tetrahydrofuran (THF) displays weaker absorption bands that extend from 500 nm to 900 nm. mdpi.com These bands are characteristic of the S₀-to-S₁ transition of the azulene moiety. mdpi.com Computational studies reveal that the highest occupied molecular orbital (HOMO) is distributed from the quinoxaline core to the two pentagonal rings, while the lowest unoccupied molecular orbital (LUMO) is predominantly localized on the this compound substructure. mdpi.com The spatial separation between the HOMO and LUMO supports the charge-transfer nature of the electronic transition. mdpi.com
Furthermore, the absorption properties of azulene-containing systems can be tuned by external stimuli. For instance, the protonation of azulene derivatives with acids can lead to the formation of azulenium cations, causing significant redshifts in their absorption spectra. unibe.ch This suggests the potential for developing NIR-absorbing materials with switchable properties based on the this compound framework.
| Compound | Key Structural Feature | Observed Absorption Range | Electronic Characteristic | Reference |
|---|---|---|---|---|
| Quinoxaline-fused this compound | Fusion of electron-withdrawing quinoxaline with this compound core | 500 nm - 900 nm | Donor-Acceptor (D-A) system with charge-transfer contribution | mdpi.com |
Ligand Chemistry with Metal Centers (e.g., Metal-Azulene Conjugated Systems)
Derivatives of this compound possess structural and electronic features that make them highly suitable for use as ligands in organometallic chemistry. The incorporation of metal centers into the azulene skeleton provides an opportunity to create novel materials that combine the dπ-pπ conjugation from the metal with the pπ-pπ conjugation of the organic ligand. researchgate.net
The quinoxaline-fused this compound system is a prime candidate for ligand applications. mdpi.comresearchgate.netscilit.com The fused quinoxaline moiety contains nitrogen atoms, which act as nucleophilic and basic sites capable of coordinating to metal centers. mdpi.com This allows the molecule to act as a chelating ligand, binding to a metal ion to form a stable complex. The resulting metal-azulene conjugated systems could exhibit unique photophysical, electronic, and catalytic properties.
While specific metal complexes of this compound itself are an emerging area of research, the potential is underscored by the broader field of metal-cyclopentadienyl chemistry. The cyclopentadienyl (B1206354) moiety, a structural component of this compound, is one of the most common and versatile ligands in organometallic chemistry, known for its ability to stabilize metal complexes across the periodic table. The extended π-system and additional coordination sites in this compound derivatives offer pathways to more complex and potentially more functional organometallic architectures.
| Derivative | Coordinating Site(s) | Potential Application | Resulting System Properties | Reference |
|---|---|---|---|---|
| Quinoxaline-fused this compound | Nitrogen atoms on the quinoxaline ring | Chelating ligand for transition metals | Combination of dπ-pπ and pπ-pπ conjugation | mdpi.comresearchgate.net |
Incorporation into Polycyclic Hydrocarbon Systems
The this compound skeleton is a valuable building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). researchgate.net The incorporation of the non-alternant azulene core into larger benzenoid PAH structures can significantly modulate the electronic and optical properties of the resulting materials, making them targets for applications in organic electronics. researchgate.netmpg.de
The synthesis of quinoxaline-fused this compound is a direct demonstration of this concept, where the core azulene structure is expanded into a larger, heteroaromatic system. mdpi.com The synthetic route to this derivative involves multiple steps starting from 4-methylazulene, proceeding through a key intermediate, this compound-1,2-dione. mdpi.com Such synthetic strategies are crucial as they pave the way for creating novel molecular models for structurally well-defined graphene nanosheets that contain five- and seven-membered ring defects. mdpi.comresearchgate.net
Modern synthetic methodologies have enabled the creation of a diverse range of azulene-embedded PAHs with varied topologies. researchgate.net Modular strategies, such as tandem Suzuki coupling and Knoevenagel-type condensation reactions, allow for the construction of complex structures, including:
Thiophene-rich PAHs mpg.de
Butterfly- or Z-shaped PAHs containing two azulene units mpg.deresearchgate.net
Azulene-embedded double helicenes mpg.deresearchgate.net
These advanced synthetic approaches provide a platform for rapidly accessing previously unexplored non-alternant PAHs, which is essential for investigating their structure-property relationships and potential use in optoelectronic devices. mpg.deresearchgate.net
| System Type | Synthetic Strategy | Key Feature | Potential Application | Reference |
|---|---|---|---|---|
| Quinoxaline-fused this compound | Multi-step synthesis via this compound-1,2-dione | Peri-fusion of a heteroaromatic ring to the azulene core | Organic functional devices, NIR absorbers | mdpi.com |
| Azulene-embedded PAHs | Tandem Suzuki coupling and Knoevenagel condensation | Modular incorporation of azulene units into large π-systems | Organic electronics | mpg.deresearchgate.net |
| Cyclopenta-fused PAHs (CP-PAHs) | Intramolecular aromatic substitution from aryl-substituted anilines | Mild, room-temperature synthesis conditions | Electronically active materials | nih.govrsc.org |
Concluding Remarks and Future Research Outlook
Recapitulation of Key Research Advances in Cyclopenta[cd]azulene Chemistry
Research into this compound has led to significant breakthroughs in the synthesis and understanding of ortho- and peri-fused polycyclic aromatic systems. The parent compound, This compound , was first synthesized by Hafner and co-workers, a seminal achievement that opened the door to exploring its unique reactivity, including ring-expansion reactions with alkynes. mdpi.com This foundational work laid the groundwork for all subsequent investigations into this class of molecules.
A significant related advance was the synthesis and characterization of 2a,8b-dihydrocyclopent[cd]azulene , also known as elassovalene. researchgate.netacs.orgacs.org The development of synthetic routes to this air-sensitive hydrocarbon and its derivatives allowed for detailed investigation of its electronic properties and homoaromatic character through spectroscopic methods and diamagnetic susceptibility measurements. researchgate.netacs.org These studies provided deep insights into the electronic structure of the bridged cycloheptatriene (B165957) portion of the molecule. researchgate.net
More recently, research has focused on the creation of complex, functional derivatives. A notable achievement is the synthesis of quinoxaline-fused this compound . mdpi.comresearchgate.netconsensus.app This novel ortho- and peri-fused azulene (B44059) derivative was successfully synthesized in a multi-step process starting from 4-methylazulene, with the key precursor being This compound-1,2-dione . mdpi.com The resulting planar, π-conjugated system exhibits interesting properties, including a redshifted long-wavelength absorption and the ability to undergo multiple reversible reduction reactions, while the core azulene unit retains its aromatic character. mdpi.comconsensus.app This work demonstrates the potential to fine-tune the electronic properties of the system through strategic annulation.
The table below summarizes these key synthetic and investigative milestones.
| Compound/Derivative | Key Research Advance | Significance |
| This compound | First synthesis by Hafner and co-workers. mdpi.com | Opened the field to the study of its unique reactivity and properties. mdpi.com |
| 2a,8b-Dihydrocyclopent[cd]azulene | Synthesis and detailed electronic property characterization. researchgate.netacs.org | Provided fundamental understanding of homoaromaticity in related systems. researchgate.net |
| Quinoxaline-fused this compound | Multi-step synthesis and characterization of a novel fused derivative. mdpi.comresearchgate.net | Showcased the ability to create complex, functional materials with tunable optoelectronic properties. mdpi.comconsensus.app |
Identified Challenges and Unexplored Avenues
Despite the progress, the chemistry of this compound is not without its difficulties. A primary and persistent challenge is the lack of efficient and general synthetic methodologies for creating ortho- and peri-fused azulene systems. mdpi.comconsensus.appresearchgate.net The synthesis of many azulene-embedded nanostructures often involves harsh conditions, such as high temperatures for dehydrogenation steps, which can lead to low yields and limited scalability. nih.govnih.gov
Furthermore, the synthesis of precursors can be complex, and the outcomes of cyclization reactions are often difficult to predict. nih.gov Researchers have noted that skeletal rearrangements can occur under typical reaction conditions, complicating the synthesis of precisely structured azulene-embedded nanographenes. nih.gov The reactive nature of certain positions on the azulene core, particularly the 1- and 3-positions, necessitates the use of blocking groups in some synthetic strategies to achieve the desired regioselectivity. nih.gov
Unexplored avenues in this field are plentiful. While some derivatives have been synthesized, the vast chemical space of substituted and fused cyclopenta[cd]azulenes remains largely uncharted. The systematic exploration of how different substituents and fused ring systems impact the fundamental properties—such as the HOMO-LUMO gap, aromaticity, and solid-state packing—is still in its early stages. Moreover, the reactivity of the this compound core itself, beyond the initial studies by Hafner, has not been extensively investigated, leaving opportunities for discovering novel chemical transformations.
Prospective Research Directions and Interdisciplinary Opportunities
The unique electronic structure of this compound derivatives positions them as highly promising candidates for a variety of applications, particularly in materials science and organic electronics.
Future research is expected to focus on the rational design and synthesis of novel this compound-based materials with tailored properties. For example, the demonstrated redshift in absorption and reversible reduction processes in quinoxaline-fused this compound suggest potential applications as near-infrared (NIR) absorbers and as active components in organic electronic devices like organic field-effect transistors (OFETs). mdpi.comconsensus.app The ability of the fused quinoxaline (B1680401) unit to act as a nucleophilic and basic site also opens possibilities for its use as a specialized metal ligand in catalysis or sensor design. mdpi.comconsensus.app
An exciting interdisciplinary opportunity lies in using this compound as a building block for azulene-embedded nanographenes . nih.gov These structures can be considered molecular models for graphene containing non-hexagonal ring defects, which are known to significantly alter the electronic properties of the bulk material. mdpi.comconsensus.app Bottom-up synthesis of these well-defined nanostructures will allow for precise investigations into structure-property relationships, which is crucial for the development of next-generation carbon-based electronics. nih.gov
Furthermore, the incorporation of transition metals into the azulene skeleton to create novel metalla-aromatic systems is an emerging area. researchgate.net Applying these concepts to the this compound framework could lead to materials that combine the unique properties of the organic scaffold with the catalytic or magnetic properties of the metal center, opening doors to new functionalities. The continued development of modular synthetic approaches, such as palladium-catalyzed cross-coupling reactions, will be crucial for realizing these advanced molecular architectures. nih.gov
Q & A
Q. What are the established synthetic routes for cyclopenta[cd]azulene (CPA), and what key challenges persist in its preparation?
CPA, first synthesized by Hafner et al. in 1959, is typically prepared via [5-5-7] fused-tricyclic framework assembly. Common methods include Diels-Alder reactions or cyclization of azulene precursors. Key challenges include controlling regioselectivity, minimizing side reactions (e.g., over-oxidation), and achieving high purity due to CPA's sensitivity to light and air . Recent advancements focus on optimizing reaction conditions (e.g., inert atmospheres, low temperatures) and using catalysts to improve yields. However, scalability remains limited due to the complexity of isolating the tricyclic structure .
Q. How is the [5-5-7] fused-tricyclic structure of CPA characterized experimentally?
X-ray crystallography is the gold standard for confirming CPA’s fused-ring geometry, as demonstrated in early structural studies . Complementary techniques include:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon hybridization (e.g., distinguishing aromatic vs. non-aromatic regions).
- UV-Vis Spectroscopy : Absorption bands in the 300–600 nm range reflect CPA’s extended π-conjugation and dipole moment (~1.08 D), contrasting with naphthalene’s lack of a dipole .
- Mass Spectrometry : High-resolution MS validates molecular formula (CH) and isotopic patterns .
Q. What physicochemical properties distinguish CPA from simpler polycyclic aromatics like naphthalene?
CPA exhibits unique electronic properties due to its non-alternant structure:
- Dipole Moment : ~1.08 D, arising from resonance delocalization (cyclopentadienyl anion + tropylium cation contributions) .
- Optical Properties : Deep blue color (λ ~610 nm) compared to colorless naphthalene, attributed to low-energy π→π* transitions .
- Aromatic Stabilization : Enhanced stability from 10-π electron delocalization, contrasting with naphthalene’s 10-π alternating system .
Advanced Research Questions
Q. How do substituents influence the reactivity and electronic structure of CPA derivatives?
Substituents at specific positions (e.g., electron-donating groups at LUMO nodes or electron-withdrawing groups at HOMO nodes) modulate CPA’s electronic properties. For example:
- Fluoride Recognition : Metalla-dual-azulene derivatives functionalized with Lewis acidic metals (e.g., Ru, Fe) exhibit selective fluoride ion binding via coordination to the 7-membered ring .
- Singlet-Triplet Gaps : Substituted CPA derivatives (e.g., benzo[f]this compound-2,3,8,10-tetraol) show inverted singlet-triplet gaps (E = -2 meV) using the Heilbronner strategy, enabling applications in organic electronics .
Q. What computational strategies are employed to predict and tune the electronic properties of CPA derivatives?
- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict substituent effects on charge distribution and optical gaps .
- Time-Dependent DFT (TD-DFT) : Simulates excited-state behavior, such as anti-Kasha emission in azulene-based systems .
- Molecular Dynamics (MD) : Assesses thermodynamic stability of CPA derivatives in solvent environments, critical for designing drug-like molecules .
Q. What contradictions exist in experimental vs. theoretical data on CPA’s photophysical behavior?
Discrepancies arise in singlet-triplet gap measurements. For instance, benzo[f]this compound theoretically predicts E = +205 meV, but experimental studies on substituted derivatives (e.g., tetraol) show inverted gaps (-2 meV) due to electron correlation effects not fully captured by standard DFT functionals . Resolving these requires hybrid experimental-computational workflows, such as coupled-cluster (CCSD(T)) benchmarking .
Methodological Considerations
Q. How should researchers design experiments to address CPA’s air and light sensitivity?
Q. What strategies mitigate challenges in synthesizing CPA-containing nanomaterials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
